molecular formula C8H6N2O2S B13118152 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid

Cat. No.: B13118152
M. Wt: 194.21 g/mol
InChI Key: BCGHXUDWJZQZDL-UHFFFAOYSA-N
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Description

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form the intermediate, which is then cyclized with Lawesson’s reagent to yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of histamine and other neurotransmitters . This can lead to various physiological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: Lacks the methyl group at the 6-position.

    Thiazolo[5,4-b]pyridine: Differs in the position of the thiazole ring fusion.

    Pyridine-2-carboxylicacid: Lacks the thiazole ring.

Uniqueness

6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid is unique due to the presence of both the thiazole and pyridine rings, as well as the methyl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

6-methyl-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-2-5-6(9-3-4)10-7(13-5)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

BCGHXUDWJZQZDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)C(=O)O

Origin of Product

United States

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